molecular formula C6H6FNO B1296431 4-Fluoro-2-methoxypyridine CAS No. 96530-81-3

4-Fluoro-2-methoxypyridine

Cat. No.: B1296431
CAS No.: 96530-81-3
M. Wt: 127.12 g/mol
InChI Key: RGWFJFBUHTUVMV-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxypyridine: is a fluorinated pyridine derivative with the molecular formula C6H6FNO and a molecular weight of 127.12 g/mol . This compound is characterized by the presence of a fluorine atom at the fourth position and a methoxy group at the second position on the pyridine ring. It is a colorless liquid with a boiling point of 22-23°C at 2 Torr

Mechanism of Action

  • Mode of Action The fluorine atom and methoxy group influence the electronic properties of the pyridine ring, potentially affecting its reactivity and interaction with other molecules.

Its unique chemical features make it an intriguing candidate for investigation in drug development and other applications . 🌟

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-methoxypyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in its structure is highly electronegative, which can influence the compound’s reactivity and binding affinity. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as cytochrome P450 enzymes. These interactions can lead to the modulation of enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. It can modulate the expression of genes involved in these pathways, leading to changes in cellular metabolism and function. For instance, this compound can induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. The fluorine atom’s electronegativity can enhance the compound’s binding affinity to these targets, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit beneficial effects, such as enhanced antioxidant defense and reduced inflammation. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. These interactions can affect the metabolic flux and levels of metabolites, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it can be actively transported into mitochondria, where it exerts its effects on mitochondrial function and oxidative stress responses .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can localize to specific compartments, such as the mitochondria and nucleus, where it interacts with key biomolecules involved in cellular metabolism and gene expression. These interactions can modulate the compound’s activity and function, contributing to its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methoxypyridine can be synthesized from 2-methoxy-4-nitropyridine 1-oxide . The synthesis involves the reduction of the nitro group to an amino group, followed by diazotization and fluorination . The reaction conditions typically involve the use of reducing agents such as sodium dithionite and fluorinating agents like hydrogen fluoride or tetrafluoroboric acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is often produced under inert gas conditions to prevent oxidation and degradation .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methoxypyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like or in polar aprotic solvents.

    Oxidation: Oxidizing agents such as or .

    Reduction: Reducing agents like or .

Major Products:

Scientific Research Applications

4-Fluoro-2-methoxypyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials science.

Comparison with Similar Compounds

  • 2-Fluoro-4-methoxypyridine
  • 4-Fluoro-2-hydroxypyridine
  • 4-Fluoro-2-chloropyridine

Comparison: 4-Fluoro-2-methoxypyridine is unique due to the combination of the fluorine and methoxy substituents, which impart distinct chemical and physical propertiesThe presence of a methoxy group instead of a hydroxyl or chlorine group also influences the compound’s solubility and interaction with other molecules .

Properties

IUPAC Name

4-fluoro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWFJFBUHTUVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70320545
Record name 4-Fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70320545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96530-81-3
Record name 4-Fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70320545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUORO-2-METHOXYPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution containing 3.6 g of 4-amino-2-methoxypyridine in 15 ml of 48% fluoroboric acid is cooled to 10° C. 3 g of sodium nitrite are added in small portions at a temperature below -5° C. and the mixture is then stirred for 45 minutes at 0° C. It is brought slowly to room temperature and then stirred in a water bath for 30 minutes. It is cooled to -10° C. and then neutralized by the addition of 3M sodium hydroxide solution while being kept at low temperature. The mixture is extracted with 50 ml of ethyl ether and the organic phase is washed with 5 ml of cold water and dried over anhydrous potassium fluoride. The ether is distilled at atmospheric pressure. The oily residue is used as such in the next step.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main use of 4-fluoro-2-methoxypyridine according to the research?

A1: The research article describes this compound as a precursor in the synthesis of 4-fluoro-2-pyridone []. This compound is an analog of uracil, a nucleobase found in RNA. The study focuses on the synthesis methodology rather than the applications of this compound itself.

Q2: What is the reaction involved in converting this compound to 4-fluoro-2-pyridone?

A2: The research describes an ether cleavage reaction using trimethylsilyl iodide to convert this compound to 4-fluoro-2-pyridone []. This method provides a route to obtain the desired uracil analog.

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